CHlorin e6 trimethyl ester

Description

The exact mass of the compound Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35038-32-5 |

|---|---|

Molecular Formula |

C37H42N4O6 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |

InChI |

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |

InChI Key |

SLLLYKPHDYTLSL-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Other CAS No. |

71217-51-1 35038-32-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Chlorin e6 Trimethyl Ester (Ce6-TME)

Introduction: Chlorin e6 Trimethyl Ester - A Key Photosensitizer in Modern Research

This compound (Ce6-TME) is a synthetically modified derivative of chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll.[1] The esterification of the three carboxylic acid groups of Ce6 to their methyl esters significantly alters the molecule's polarity, influencing its solubility, aggregation behavior, and interaction with biological systems.[2] These modifications, in turn, have a profound impact on its photophysical properties, making Ce6-TME a subject of intense research for applications in photodynamic therapy (PDT), bioimaging, and photocatalysis.[3]

This technical guide provides a comprehensive overview of the core photophysical properties of Ce6-TME, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior upon light absorption. We will delve into the theoretical underpinnings of its photophysics, present key quantitative data, and provide detailed, field-proven experimental protocols for its characterization.

The Photophysical Landscape of this compound

The journey of a Ce6-TME molecule after absorbing a photon of light is a series of rapid and competing photophysical processes. These events are best visualized using a Jablonski diagram, which illustrates the electronic and vibrational energy levels of the molecule and the transitions between them.[4]

Jablonski Diagram for this compound

The following diagram provides a simplified representation of the key photophysical pathways for Ce6-TME.

Caption: Simplified Jablonski diagram for this compound.

Upon absorption of light, the Ce6-TME molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via two primary pathways:

-

Fluorescence: The molecule emits a photon, a process characterized by the fluorescence quantum yield (Φf).

-

Intersystem Crossing (ISC): The molecule undergoes a spin-forbidden transition to the lower-energy triplet state (T₁), a key step for photosensitization.

Once in the triplet state, the molecule has a significantly longer lifetime than in the singlet state, increasing the probability of interaction with other molecules. The T₁ state can decay back to the ground state via phosphorescence (a slow radiative process) or non-radiative intersystem crossing. Crucially, in the presence of molecular oxygen (³O₂), the triplet energy can be transferred to oxygen, generating highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic therapy.[5]

Core Photophysical Parameters of this compound

The efficacy of Ce6-TME as a photosensitizer is determined by a set of key photophysical parameters. These parameters are highly sensitive to the molecular environment, particularly the polarity of the solvent.

Absorption and Emission Spectra

Like other chlorins, Ce6-TME exhibits a characteristic absorption spectrum dominated by an intense Soret band in the blue region (around 400 nm) and several weaker Q-bands in the red region of the visible spectrum.[6][7] The longest wavelength Q-band is of particular importance for PDT applications as it falls within the "phototherapeutic window" (600-800 nm), where light can penetrate deeper into biological tissues.[7]

The fluorescence emission spectrum is typically a mirror image of the lowest energy Q-band absorption. The difference in energy between the absorption and emission maxima is known as the Stokes shift.

Quantum Yields: The Efficiency of Light-Induced Processes

-

Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. A moderate fluorescence quantum yield is often desirable, as it allows for fluorescent imaging and tracking of the photosensitizer, while a very high value would indicate inefficient population of the triplet state.[8]

-

Singlet Oxygen Quantum Yield (ΦΔ): This is arguably the most critical parameter for a PDT photosensitizer. It represents the efficiency of singlet oxygen generation upon photoexcitation and is defined as the number of singlet oxygen molecules produced per photon absorbed by the photosensitizer.[6]

Solvent-Dependent Photophysical Data of Chlorin e6 and its Esters

The following table summarizes the key photophysical properties of Chlorin e6 and its trimethyl ester in different solvents. It is important to note that direct comparative data for Ce6-TME across a wide range of solvents is limited in the literature. The data presented here is compiled from various sources and provides a representative overview.

| Photosensitizer | Solvent | Absorption Maxima (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet State Lifetime (τT) (µs) | Reference(s) |

| Chlorin e6 | Ethanol | 400, 667 | ~670 | 0.13 - 0.16 | 0.65 | - | [7] |

| Chlorin e6 | DMF | - | - | - | 0.63 | - | [2] |

| Chlorin e6 | Toluene | - | - | - | 0.61 | - | [2] |

| Chlorin e6 | Protic Solvents (general) | - | - | Highest (except water) | - | - | [9] |

| Chlorin e6 | Aprotic Solvents (general) | - | - | Moderate | - | - | [10][9] |

| Chlorin e6 | Non-polar Solvents (general) | - | - | Lowest | - | - | [10][9] |

| This compound | DMF | ~400, ~660 | ~665 | 0.29 | 0.47 | ~1.5 |

Note: The data for Chlorin e6 is included to provide a baseline for comparison and to illustrate the general trends in solvent effects. The photophysical properties of Ce6-TME are expected to follow similar trends, although the absolute values will differ due to the esterification.

Experimental Characterization of Photophysical Properties

Accurate and reproducible measurement of the photophysical parameters of Ce6-TME is crucial for its development and application. The following sections provide detailed, step-by-step protocols for the key experimental techniques.

Experimental Workflow for Photophysical Characterization

The comprehensive characterization of a photosensitizer like Ce6-TME follows a logical workflow, starting from basic spectroscopic measurements to the quantification of key photophysical parameters.

Caption: Experimental workflow for the photophysical characterization of Ce6-TME.

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of Ce6-TME in a given solvent.

Materials:

-

This compound (Ce6-TME)

-

Spectroscopic grade solvent (e.g., DMF, ethanol, toluene)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Ce6-TME of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the expected λ_max.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range to scan (e.g., 300-800 nm).

-

Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path (or measure it as a blank). Perform a baseline correction to subtract the solvent's absorbance.

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the Ce6-TME solution and then fill it.

-

Place the sample cuvette in the sample beam path.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of the Soret and Q-band maxima.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at the main Q-band maximum versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Protocol 2: Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of Ce6-TME relative to a standard.

Materials:

-

Ce6-TME solution (prepared as in Protocol 1, with absorbance at the excitation wavelength < 0.1 to avoid inner filter effects)

-

Fluorescence quantum yield standard with a known Φf in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectrofluorometer

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength (λ_ex) to a value where both the sample and the standard have significant absorbance, preferably at an absorption maximum of Ce6-TME.

-

Set the emission wavelength range to be scanned (e.g., λ_ex + 10 nm to 800 nm).

-

Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Measurement of the Standard:

-

Record the absorption spectrum of the standard solution and ensure the absorbance at λ_ex is below 0.1.

-

Record the fluorescence emission spectrum of the standard.

-

-

Measurement of the Sample:

-

Record the absorption spectrum of the Ce6-TME solution and ensure the absorbance at λ_ex is below 0.1.

-

Record the fluorescence emission spectrum of the Ce6-TME sample using the same instrument settings as for the standard.

-

-

Blank Measurement: Record the emission spectrum of the pure solvent to subtract any background signal.

-

Data Analysis and Calculation:

-

Integrate the area under the corrected emission spectra for both the sample (I_sample) and the standard (I_std).

-

The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Protocol 3: Singlet Oxygen Quantum Yield Determination (Indirect Method using DPBF)

Objective: To determine the singlet oxygen quantum yield (ΦΔ) of Ce6-TME using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.

Materials:

-

Ce6-TME solution

-

DPBF solution in the same solvent

-

A reference photosensitizer with a known ΦΔ in the same solvent (e.g., methylene blue in ethanol, ΦΔ = 0.52)

-

Light source with a narrow bandpass filter centered at the desired excitation wavelength

-

UV-Vis spectrophotometer

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation:

-

Prepare solutions of Ce6-TME and the reference photosensitizer with matched absorbance at the irradiation wavelength.

-

Prepare a stock solution of DPBF.

-

-

Experimental Setup:

-

In a quartz cuvette, mix the photosensitizer solution (either sample or reference) with the DPBF solution. The final concentration of DPBF should be such that its absorbance at its maximum (around 415 nm) is approximately 1.0.

-

Place the cuvette in the spectrophotometer, which is equipped with a magnetic stirrer.

-

-

Irradiation and Monitoring:

-

Record the initial absorbance of the DPBF at its maximum.

-

Irradiate the solution with the light source for a short, defined period (e.g., 10-30 seconds).

-

Immediately after irradiation, record the absorbance of the DPBF again.

-

Repeat the irradiation and measurement steps, recording the decrease in DPBF absorbance over time.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum versus irradiation time for both the sample and the reference.

-

The initial rate of DPBF decomposition is proportional to the singlet oxygen generation rate. Determine the slope of the initial linear portion of the plots for both the sample (k_sample) and the reference (k_ref).

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated as:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

-

Protocol 4: Triplet State Lifetime Measurement (Laser Flash Photolysis)

Objective: To measure the lifetime of the excited triplet state (τT) of Ce6-TME.

Materials:

-

Ce6-TME solution

-

Solvent suitable for laser flash photolysis

-

Degassing equipment (e.g., freeze-pump-thaw apparatus or nitrogen/argon bubbling setup)

-

Laser flash photolysis system (including a pulsed laser for excitation and a probe lamp)

Procedure:

-

Sample Preparation:

-

Prepare a solution of Ce6-TME in the chosen solvent.

-

Thoroughly degas the solution to remove dissolved oxygen, which is a very efficient quencher of triplet states. This can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.

-

-

Instrument Setup:

-

The sample is placed in the path of a monitoring light beam from a lamp.

-

A short, intense pulse of light from a laser excites the sample.

-

The change in the intensity of the monitoring light that passes through the sample is recorded over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope.

-

-

Measurement:

-

The decay of the transient absorption signal, which is proportional to the concentration of the triplet state, is monitored at a wavelength where the triplet state absorbs.

-

-

Data Analysis:

-

The decay curve is fitted to a first-order exponential decay function to obtain the triplet state lifetime (τT).

-

The Interplay of Structure, Environment, and Photophysics

The photophysical properties of Ce6-TME are not static but are dynamically influenced by its molecular structure and its immediate environment.

The Role of Esterification

The conversion of the carboxylic acid groups of Ce6 to methyl esters in Ce6-TME has several important consequences:

-

Increased Lipophilicity: The ester groups make the molecule more lipophilic, which can enhance its ability to cross cell membranes.

-

Reduced Aggregation in Aqueous Media: The bulky ester groups can sterically hinder the π-π stacking that leads to aggregation in aqueous environments. Aggregation is a major cause of fluorescence quenching and reduced singlet oxygen generation.[11]

-

Altered Solvation: The change in polarity affects how the molecule is solvated, which in turn influences the energy levels of its electronic states and the rates of photophysical processes.

Solvatochromism: The Influence of Solvent Polarity

The photophysical properties of Ce6 and its derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10][9] Generally, as the solvent polarity increases, a red shift (bathochromic shift) in the emission spectrum is observed, indicating a greater stabilization of the excited state relative to the ground state. The fluorescence quantum yield is also often higher in moderately polar, protic solvents (like ethanol) compared to non-polar solvents.[10][9]

Conclusion and Future Directions

This compound stands out as a versatile photosensitizer with tunable photophysical properties. Its efficacy is intricately linked to its molecular environment, a factor that must be carefully considered in the design of delivery systems and therapeutic protocols. This guide has provided a foundational understanding of the key photophysical parameters of Ce6-TME and the experimental methodologies for their determination.

Future research will likely focus on a more detailed mapping of the photophysical properties of Ce6-TME in a wider array of biologically relevant environments, including various lipid membrane models and protein-bound states. A deeper understanding of how these microenvironments modulate the delicate balance between radiative and non-radiative decay pathways will be instrumental in unlocking the full potential of this promising photosensitizer in medicine and technology.

References

- Menezes, J. C. J. M. D. S., Faustino, M. A. F., de Oliveira, K. T., Silva, A. M. S., Ferreira, V. F., Neves, M. G. P. M. S., Röder, B., & Cavaleiro, J. A. S. (2013). Synthesis and photophysical studies of new this compound derivatives. Conference: 15th Congress of the European Society for Photobiology.

- Reddi, E., Jori, G., & Spikes, J. D. (1987). The effect of solvent on the photoproperties of chlorin e6. Photochemistry and Photobiology, 45(4), 481-486.

- Mathew, S., Muhammed, H., & Joseph, J. (2013). Optimization in solvent selection for chlorin e6 in photodynamic therapy. Journal of Fluorescence, 23(2), 283-291.

- Mathew, S., Muhammed, H., & Joseph, J. (2013). Optimization in Solvent Selection for Chlorin e6 in Photodynamic Therapy.

- Menezes, J. C. J. M. D. S., Faustino, M. A. F., de Oliveira, K. T., Uliana, M. P., Ferreira, V. F., Hackbarth, S., Röder, B., Teixeira Tasso, T., Furuyama, T., Kobayashi, N., Silva, A. M. S., Neves, M. G. P. M. S., & Cavaleiro, J. A. S. (2014). Synthesis of New Chlorin e 6 Trimethyl and Protoporphyrin IX Dimethyl Ester Derivatives and Their Photophysical and Electrochemical Characterizations. Chemistry – A European Journal, 20(41), 13244-13255.

-

Oregon Medical Laser Center. (n.d.). Chlorin e6. OMLC. [Link]

- Parkhats, M. V., Knyukshto, V. N., Isakau, H. A., Petrov, P. T., & Dzhagarov, B. M. (2007). Photophysical properties of photosensitizer chlorin e(6) incorporated into polyvinylpyrrolidone. Proceedings of SPIE, 6727, 67272L.

- Zorina, T. E., Strizhakov, A. A., & Loschenov, V. B. (2018). [Evaluation of Photo- and Cytotoxicity of Chlorin e6 Ester Derivatives and Their Liposomal Forms]. Biofizika, 63(5), 946-954.

- Spikes, J. D. (1992). Quantum yields and kinetics of the photobleaching of hematoporphyrin, photofrin II, tetra(4-sulfonatophenyl)porphine and uroporphyrin. Photochemistry and Photobiology, 55(6), 797-808.

- Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Kessel, D., & Chou, T. H. (1993). Tumor-localizing components of the porphyrin preparation hematoporphyrin derivative. Cancer Research, 53(16), 3747-3750.

- Rotomskis, R., Rotomskiene, J., & Jori, G. (1996). Spectroscopic studies of the aggregation of chlorin e6 in aqueous solutions. Journal of Photochemistry and Photobiology B: Biology, 33(2), 171-180.

-

Edinburgh Instruments. (2016). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]

-

University of Melbourne. (n.d.). Laser flash photolysis. Ultrafast and Microspectroscopy Laboratories. [Link]

- Spikes, J. D., & Bommer, J. C. (1993). Chlorin e6: a new photosensitizer for the photodynamic therapy of tumors. Journal of Photochemistry and Photobiology B: Biology, 17(2), 135-143.

- Bonnett, R. (2000). Chemical Aspects of Photodynamic Therapy. CRC Press.

- Gollmer, A., & Wöhrle, D. (2001). Porphyrins and phthalocyanines in photodynamic therapy and other biomedical applications. Coordination Chemistry Reviews, 219-221, 563-591.

- Ochsner, M. (1997). Photophysical and photobiological processes in the photodynamic therapy of tumours. Journal of Photochemistry and Photobiology B: Biology, 39(1), 1-18.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Spikes, J. D. (1989). Photosensitization. In The Science of Photobiology (pp. 79-110). Springer.

- Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475.

- D'Hallewin, M. A., Bezdetnaya, L., & Guillemin, F. (2002). Photodynamic therapy: basic principles and clinical applications.

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. [Evaluation of Photo- and Cytotoxicity of Chlorin e6 Ester Derivatives and Their Liposomal Forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chlorin e6 [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimization in solvent selection for chlorin e6 in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

"Chlorin e6 trimethyl ester molecular structure and conformation"

An In-Depth Technical Guide to the Molecular Structure and Conformation of Chlorin e6 Trimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Ce6-TME), a synthetic derivative of chlorophyll, stands as a molecule of significant interest in the field of photodynamic therapy (PDT). Its efficacy as a second-generation photosensitizer is intrinsically linked to its unique molecular architecture and three-dimensional conformation. This guide provides a comprehensive technical overview of the molecular structure, synthesis, spectroscopic properties, and conformational dynamics of Ce6-TME. We delve into the experimental and computational methodologies used to elucidate its structure, offering field-proven insights into the causality behind experimental choices and providing validated protocols for its synthesis and characterization.

Introduction: The Significance of this compound

Chlorin e6 (Ce6) is a degradation product of chlorophyll a, the primary photosynthetic pigment in green plants and algae.[1] As a dihydroporphyrin, the chlorin macrocycle possesses a reduced pyrrole ring (Ring D), which fundamentally alters its electronic and conformational properties compared to the fully aromatic porphyrin core. This structural modification results in a strong absorption band in the red region of the electromagnetic spectrum (Q-band, ~660 nm), a critical feature for PDT applications, as light at this wavelength can penetrate deeper into biological tissues.[2][3]

While the parent molecule, Chlorin e6, possesses three carboxylic acid groups, rendering it somewhat water-soluble, its derivatives are often synthesized to modulate its physicochemical properties. The trimethyl ester form, Ce6-TME, is synthesized by esterifying these three carboxylic acid groups. This transformation significantly increases the molecule's lipophilicity, which can enhance membrane permeability but also increases its propensity to aggregate in aqueous environments—a critical factor that influences its photophysical behavior and therapeutic efficacy.[2][4][5] Understanding the precise molecular structure and conformational landscape of Ce6-TME is therefore paramount for optimizing its formulation, delivery, and function in drug development.

Molecular Structure Elucidation

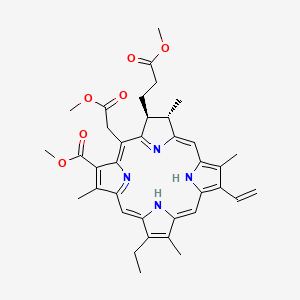

The molecular formula of this compound is C₃₇H₄₂N₄O₆, with a molecular weight of approximately 638.8 g/mol .[6][7] Its structure consists of four pyrrole-type rings linked by methine bridges to form the chlorin macrocycle.

Key Structural Features:

-

Chlorin Macrocycle: A large, heterocyclic ring system that is the core chromophore responsible for light absorption. Unlike porphyrins, Ring D is saturated at the C17 and C18 positions.

-

Peripheral Substituents: The macrocycle is decorated with various side chains that dictate its chemical identity and influence its conformation:

-

A vinyl group at position 3.

-

An ethyl group at position 8.

-

Methyl groups at positions 2, 7, 12, and 17.

-

-

Ester Groups: Three methyl ester groups are attached via propionic, acetic, and carboxylic acid side chains at positions 17, 15, and 13, respectively. These ester groups are the defining feature of Ce6-TME and are critical to its solubility and aggregation properties.

Below is a diagram representing the planar molecular structure of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. Chlorin-e6-trimethyl ester | C37H42N4O6 | CID 5357355 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Chlorin e6 Trimethyl Ester (Ce6-TME)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

Chlorin e6 Trimethyl Ester (Ce6-TME) is a methylated derivative of Chlorin e6 (Ce6), a prominent second-generation photosensitizer derived from chlorophyll.[1] Its favorable photophysical properties—strong absorption in the red region of the visible spectrum and efficient generation of cytotoxic singlet oxygen—position it as a molecule of significant interest in photodynamic therapy (PDT) and bioimaging.[2][3] However, harnessing its full potential requires a foundational understanding of its interaction with light, a story told through its spectroscopic signature.

This guide moves beyond mere protocol recitation. It is designed to provide the causal logic behind the spectroscopic characterization of Ce6-TME, empowering researchers to not only generate data but to interpret it with confidence. We will explore the core principles of UV-Vis absorption and fluorescence spectroscopy as they apply to this chlorin, detail field-proven methodologies, and discuss the critical factors that can influence your results.

The Photophysical Foundation of this compound

To analyze Ce6-TME, one must first understand its electronic structure, which it largely inherits from its porphyrin ancestors. The Gouterman four-orbital model provides a robust framework for understanding the key electronic transitions in these molecules.[4] Unlike the fully delocalized ring of a porphyrin, the saturation of one pyrrole double bond in the chlorin macrocycle breaks the molecular symmetry. This perturbation is not a flaw; it is the very feature that gives chlorins their advantageous properties for PDT. Specifically, it intensifies the longest-wavelength absorption band (the Qy band), which is critical for achieving deeper light penetration into biological tissues.[5]

UV-Visible Absorption: The Molecule's "Fingerprint"

The absorption spectrum of Ce6-TME is characterized by two main features:

-

The Soret Band (or B Band): An intense absorption peak typically found in the near-UV or blue region of the spectrum (~400-410 nm).[2][3] This band arises from a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂).

-

The Q Bands: A series of four weaker absorption bands in the 500–670 nm range.[3] These correspond to the transition from the ground state (S₀) to the first excited singlet state (S₁). The lowest-energy, longest-wavelength peak, designated the Qy band (~660-665 nm), is of paramount importance for PDT as it falls within the "phototherapeutic window" where tissue is most transparent.[5][6]

Fluorescence Emission: Light from the Excited State

Upon absorbing a photon and reaching an excited state (S₁ or S₂), the molecule rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state (S₀) via several pathways. One such pathway is fluorescence: the emission of a photon.

Key fluorescence parameters include:

-

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (typically Qy) and the fluorescence emission maximum. This energy loss occurs due to vibrational relaxation in the excited state before the photon is emitted.[7]

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted via fluorescence to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. Chlorins generally exhibit higher fluorescence yields than their parent porphyrins, making them useful as imaging agents.[4][8]

-

Fluorescence Lifetime (τf): The average time the molecule spends in the excited S₁ state before returning to the ground state. For chlorins, this is typically in the range of a few nanoseconds.[4][9]

The interplay between these de-excitation pathways is visualized in the Jablonski diagram below. For a photosensitizer, the competing process of intersystem crossing (ISC) to the triplet state (T₁) is the gateway to generating the singlet oxygen required for PDT.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes for Ce6-TME.

Critical Factors Influencing Spectroscopic Measurements

The spectroscopic properties of Ce6-TME are not intrinsic constants; they are highly sensitive to the molecule's immediate environment. Understanding and controlling these factors is the hallmark of rigorous scientific practice.

-

Solvent Environment (Solvatochromism): The polarity and hydrogen-bonding capability of the solvent can alter the energy levels of the ground and excited states, leading to shifts in spectral peaks.[7] Generally, polar solvents can stabilize the excited state, often leading to a red-shift (bathochromic shift) in the emission spectrum. The choice of solvent is critical and should be reported with all data.[8]

-

Concentration and Aggregation: At high concentrations, particularly in polar or aqueous solutions, chlorin molecules tend to self-associate into dimers or higher-order aggregates.[10] Aggregation is a major confounding factor, as it typically leads to a broadening and blue-shift (hypsochromic shift) of the Soret band and significant quenching (reduction) of fluorescence.[11] To study the intrinsic properties of the monomer, it is imperative to work with dilute solutions and verify the linear relationship between concentration and absorbance (Beer's Law).

-

pH: While the ester groups of Ce6-TME make it less sensitive to pH than the parent Ce6 with its free carboxylic acids, the pH of the medium can still influence solubility and aggregation, especially in mixed solvent systems containing water. For the parent Ce6, aggregation is known to increase at acidic pH.[10]

Experimental Workflow and Protocols

A robust characterization of Ce6-TME follows a logical progression from sample preparation to data acquisition and analysis.

Caption: Data inputs for the comparative method of quantum yield calculation.

Reference Data and Interpretation

The following table summarizes typical photophysical data for Chlorin e6 and its trimethyl ester derivative from the literature. These values serve as a useful benchmark for validating experimental results.

| Compound | Solvent | Soret λ_max (nm) | Qy λ_max (nm) | ε at Qy (L mol⁻¹ cm⁻¹) | Emission λ_em (nm) | Φf | Reference(s) |

| Chlorin e6 | Ethanol | ~400 | ~667 | 55,000 | ~673 | 0.13 - 0.16 | [12] |

| Chlorin e6 | Buffer (pH 8.5) | ~400 | ~654 | - | ~660 | 0.18 | [11] |

| Ce6-TME | DMF | ~409 | ~666 | - | ~672 | 0.39 | [9] |

| Ce6-TME | Various | - | - | - | - | ~0.30 | [13] |

Interpretation Insights:

-

The high molar extinction coefficient in the red region (Qy band) is a highly desirable feature, allowing for efficient light absorption by the photosensitizer deep within tissues. [12]* A moderate fluorescence quantum yield (~0.15-0.40) is often a good indicator. [4][9]While a very high Φf might suggest an excellent imaging agent, it also implies that fewer molecules are undergoing intersystem crossing to the triplet state necessary for singlet oxygen production. A balance is often optimal for theranostic (therapeutic + diagnostic) applications.

Conclusion: From Data to Discovery

The spectroscopic analysis of this compound is a fundamental step in its evaluation as a photosensitizer. A thorough characterization of its UV-Vis absorption and fluorescence properties provides critical insights into its light-absorbing efficiency, excited-state behavior, and suitability for applications in drug development.

As a senior scientist, I stress this: meticulous control over experimental variables—particularly solvent choice and solute concentration—is non-negotiable for obtaining reproducible and meaningful data. By following the validated protocols and understanding the underlying photophysical principles outlined in this guide, researchers can confidently characterize Ce6-TME and unlock its full potential in the fight against disease.

References

- Gorman, A., Killoran, J., O'Shea, C., Kenna, T., Gallagher, W. M., & O'Shea, D. F. (2004). Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics. Journal of the American Chemical Society.

- Taniguchi, M., Du, H., & Lindsey, J. S. (2008). Design, synthesis, and photophysical characterization of water-soluble chlorins. The Journal of Organic Chemistry.

- Grin, M. A., Lonin, I. S., Tsvetkov, V. B., et al. (2020). Photophysical and photobiological properties of natural chlorins with additional heterocyclic fragments. Journal of Porphyrins and Phthalocyanines.

- Taniguchi, M., Lindsey, J. S., & Holten, D. (2011). Synthesis and photophysical characterization of porphyrin, chlorin and bacteriochlorin molecules bearing tethers for surface attachment. Washington University School of Medicine.

- Menezes, J. C. J. M. D. S., Faustino, M. A. F., et al. (2013).

- Buda, F., et al. (2015). Photophysics of chlorin e6: from one- and two-photon absorption to fluorescence and phosphorescence. RSC Advances.

- Menezes, J. C. J. M. D. S., Faustino, M. A. F., et al. (2013). Synthesis and photophysical studies of new this compound derivatives.

- Oregon Medical Laser Center. (n.d.). Chlorin e6. OMLC.

- Lee, H. J., et al. (2024).

- Kananovich, D. G., et al. (2008). Photophysical properties of photosensitizer chlorin e(6) incorporated into polyvinylpyrrolidone. Proceedings of SPIE.

- Ethirajan, M., & Pandey, R. K. (2011). Optimization in solvent selection for chlorin e6 in photodynamic therapy. Journal of Porphyrins and Phthalocyanines.

- Ageeva, T. A., et al. (2017). Indium complexes of this compound and methylpyropheophorbide a: Synthesis and photophysical characterization. Journal of Porphyrins and Phthalocyanines.

- Lee, S. Y., et al. (2022). Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Molecules.

- Ethirajan, M., & Pandey, R. K. (2011). Optimization in Solvent Selection for Chlorin e6 in Photodynamic Therapy.

- Zorin, V. P., et al. (2007). [Evaluation of Photo- and Cytotoxicity of Chlorin e6 Ester Derivatives and Their Liposomal Forms]. PubMed.

- Filonenko, E. V., et al. (2019). Absorption and emission spectra of chlorin e6.

- Haj-Yehia, A. O., et al. (2011). Photoprocesses of chlorin e6 glucose derivatives. Photochemical & Photobiological Sciences.

- Smith, K. M., & Bisset, G. M. F. (2023). Amino Acid Derivatives of Chlorin-e6—A Review. Molecules.

- Parkhats, M. V., et al. (2012). Fluorescence spectra of chlorin e 6 in buffer solution at pH 8.5 with...

- The Royal Society of Chemistry. (2013).

- Uchoa, A. F., et al. (2010). UV-VIS absorbance spectra in the interval of 250–500 nm for Hp.

- Spesia, M. B., et al. (2016).

- Dascalu, L., et al. (2022). UV-VIS spectra of the experimental PS with AM, H, T, O and CU.

- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College, Science Department.

- D. J. E. `t Hart, et al. (2002). New chlorin-e6 trimethyl ester compounds as holographic data storage media at liquid helium temperature.

Sources

- 1. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization in solvent selection for chlorin e6 in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chlorin e6 [omlc.org]

- 13. worldscientific.com [worldscientific.com]

An In-depth Technical Guide to the Solubility of Chlorin e6 Trimethyl Ester in Organic Solvents

Introduction

Chlorin e6 trimethyl ester (Ce6-TME) is a prominent photosensitizer derived from chlorophyll, distinguished by its potent activity in photodynamic therapy (PDT) and bioimaging applications.[1][2] As a second-generation photosensitizer, its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration, a critical advantage for treating solid tumors.[3][4] The efficacy of any therapeutic agent, however, is fundamentally linked to its formulation, which begins with a thorough understanding of its solubility. For researchers in drug delivery, medicinal chemistry, and materials science, selecting an appropriate solvent system is a pivotal first step that influences everything from reaction kinetics during synthesis to bioavailability in preclinical models.

This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. Moving beyond a simple list of data, we will explore the molecular determinants of its solubility profile, present both quantitative and qualitative data from established sources, and provide a field-proven experimental protocol for researchers to validate and expand upon these findings in their own laboratories.

Molecular Structure: The Key Determinant of Solubility

The solubility behavior of Ce6-TME is best understood by contrasting it with its parent compound, Chlorin e6 (Ce6). Ce6 possesses three carboxylic acid groups, which can be deprotonated in basic media, rendering the molecule water-soluble at higher pH.[3][5]

In Ce6-TME, these three carboxylic acid moieties are converted to methyl esters. This structural modification, as illustrated below, fundamentally alters the molecule's physicochemical properties.

Caption: Workflow for determining Ce6-TME solubility via the static equilibrium method.

Step-by-Step Methodology

A. Materials & Equipment:

-

This compound (solid, high purity)

-

Organic solvents (spectroscopic grade)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Microcentrifuge or filtration setup (PTFE syringe filters, 0.22 µm)

-

Calibrated micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer with quartz cuvettes

B. Protocol:

-

Preparation of the Stock Suspension (Trustworthiness through Excess):

-

Accurately weigh approximately 5-10 mg of Ce6-TME into a glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring saturation.

-

Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly. For volatile solvents, seal with parafilm as an extra precaution.

-

-

Equilibration (Achieving a True Equilibrium):

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the suspension for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable to ensure robustness.

-

Expert Rationale: Porphyrinoids can have slow dissolution kinetics. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The system is only valid once the concentration of the supernatant no longer changes over time.

-

-

Phase Separation (Isolating the Saturated Solution):

-

After equilibration, allow the vials to stand at the same constant temperature for 1-2 hours to let larger particles settle.

-

To separate the undissolved solid from the saturated liquid phase, either:

-

Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes. This pellets the solid material without risking adsorption losses on a filter membrane.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter material before collecting the sample.

-

-

-

Sample Dilution and Measurement (Ensuring Analytical Accuracy):

-

Immediately after separation, carefully withdraw a small, precise aliquot (e.g., 10-50 µL) of the clear, saturated supernatant.

-

Perform a serial dilution using the same solvent to bring the concentration into the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). Record the dilution factor accurately.

-

Record the UV-Vis absorption spectrum of the diluted sample, noting the absorbance value at the Soret band maximum (λmax, approx. 400 nm).

-

-

Calculation (The Beer-Lambert Law):

-

The concentration is calculated using the Beer-Lambert Law: A = εbc

-

A = Absorbance at λmax

-

ε = Molar extinction coefficient of Ce6-TME in the specific solvent (L mol⁻¹ cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (mol L⁻¹)

-

-

The final solubility is calculated by multiplying the determined concentration (c) by the dilution factor. The result is typically expressed in mg/mL or mM.

-

Note: The molar extinction coefficient (ε) can vary slightly between solvents. [6][7]For the highest accuracy, it should be determined by creating a standard curve in each solvent tested.

-

Conclusion

The solubility of this compound is fundamentally governed by its esterified, lipophilic structure, favoring its dissolution in polar aprotic and non-polar organic solvents over aqueous or polar protic media. While quantitative data is sparse, with a reported value of 10 mg/mL in heated DMSO, a clear pattern of solubility in solvents like DMF, THF, and chlorinated hydrocarbons can be inferred from its chemical nature and its use in the scientific literature. [8][9] For professionals in drug development and research, this guide provides not only the available data but also the causal chemical principles and a robust experimental framework to determine solubility for their specific needs. A precise and reproducible solubility measurement is the non-negotiable foundation for creating effective formulations, enabling the translation of Ce6-TME's potent photosensitizing capabilities from the bench to advanced therapeutic applications.

References

-

Lee, S., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]

-

Gong, J., et al. (2021). Chlorin e6: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT. [Link]

-

Oregon Medical Laser Center. Chlorin e6. [Link]

-

ResearchGate. Synthesis and photophysical studies of new this compound derivatives. [Link]

-

Jose, J., et al. (2013). Optimization in Solvent Selection for Chlorin e6 in Photodynamic Therapy. ResearchGate. [Link]

-

Jose, J., et al. (2013). Optimization in solvent selection for chlorin e6 in photodynamic therapy. PubMed. [Link]

-

ResearchGate. Photophysical properties of photosensitizer chlorin e(6) incorporated into polyvinylpyrrolidone. [Link]

-

Chem-Impex. This compound. [Link]

-

ResearchGate. Solvent parameters, fluorescence half-life and quantum yield of Ce6 in.... [Link]

-

MDPI. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. [Link]

-

ResearchGate. Thermodynamics and Photodynamics of a Monoprotonated Porphyrin Directly Stabilized by Hydrogen Bonding with Polar Protic Solvents. [Link]

-

Wiehe, A., et al. (2019). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. [Link]

-

ResearchGate. Hydrogen Bonding Probe: Effect of Polarity. [Link]

-

ResearchGate. Synthesis and photophysical studies of new chlorin e trimethyl ester derivatives. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CHLORIN E6 | 19660-77-6 [chemicalbook.com]

- 4. Chlorin e6: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization in solvent selection for chlorin e6 in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties of Chlorin e6 Trimethyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Electrochemical Blueprint of Photodynamic Efficacy

In the landscape of photodynamic therapy (PDT), the photosensitizer is the linchpin, the molecular entity that translates light energy into cytotoxic reactive oxygen species (ROS).[1] Among the promising candidates, chlorin e6 (Ce6) and its derivatives have garnered significant attention due to their favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration.[2] However, a nuanced understanding of a photosensitizer's efficacy extends beyond its spectral characteristics into the realm of its electrochemical behavior. The redox potentials of a photosensitizer are not merely esoteric parameters; they are fundamental to its mechanism of action, dictating its ability to participate in the electron transfer reactions that underpin Type I photochemical processes and influencing its stability and interaction with the biological milieu.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core electrochemical properties of chlorin e6 trimethyl ester derivatives. Moving beyond a superficial listing of data, this document aims to provide a deeper, field-proven perspective on why these electrochemical characteristics are critical, how they are reliably measured, and how they can be modulated through synthetic derivatization to optimize therapeutic outcomes. As a senior application scientist, the goal is to equip you with the foundational knowledge and practical insights necessary to advance the development of next-generation photosensitizers.

The Electrochemical Imperative in Photodynamic Therapy

The therapeutic action of a photosensitizer in PDT is initiated by its excitation to a triplet state upon light absorption. This excited state can then proceed via two primary mechanisms to generate cytotoxic species:

-

Type I Mechanism: Involves electron transfer between the excited photosensitizer and a substrate, such as a biological molecule or oxygen, to produce radical ions which can further react to form ROS. The feasibility and direction of this electron transfer are directly governed by the oxidation and reduction potentials of the photosensitizer.

-

Type II Mechanism: Involves energy transfer from the excited photosensitizer to ground-state molecular oxygen, generating highly reactive singlet oxygen. While this is often the dominant pathway for many photosensitizers, the potential for Type I reactions to contribute to the overall therapeutic effect, especially in hypoxic tumor microenvironments, is an area of active research.

Therefore, a thorough electrochemical characterization of this compound derivatives is not an academic exercise but a critical step in elucidating their complete mechanism of action and predicting their therapeutic potential.

Unveiling Redox Behavior: The Power of Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of photosensitizers. It provides a rapid and informative assessment of the oxidation and reduction potentials of a molecule, offering insights into the stability of the resulting radical ions and the reversibility of the electron transfer processes.

The Causality Behind the Experimental Choices

A typical CV experiment involves a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire). The choice of solvent and supporting electrolyte is paramount for obtaining meaningful and reproducible data. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for porphyrin and chlorin electrochemistry to avoid protonation events that can complicate the voltammograms. The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure sufficient conductivity of the solution.

The potential of the working electrode is swept linearly from an initial value to a vertex potential and then back again. The resulting current is plotted against the applied potential, yielding a characteristic voltammogram. The positions of the peaks on the potential axis correspond to the formal redox potentials (E°) of the analyte, providing a quantitative measure of the energy required to add or remove an electron.

A Self-Validating System: Interpreting the Cyclic Voltammogram

A well-conducted CV experiment is a self-validating system. For a reversible one-electron process, the following criteria should be met:

-

The separation between the anodic and cathodic peak potentials (ΔEp) should be close to 59/n mV at 25 °C, where n is the number of electrons transferred.

-

The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity.

-

The peak current should be proportional to the square root of the scan rate.

Deviations from these ideal behaviors can provide valuable information about the kinetics of electron transfer or the stability of the electrochemically generated species.

The Electrochemical Landscape of this compound Derivatives

The electrochemical properties of this compound can be systematically tuned through chemical modifications at various positions on the macrocycle. These modifications can include the introduction of different peripheral substituents or the chelation of a central metal ion.

Representative Redox Potentials

| Compound Type | First Oxidation Potential (V vs. SCE) | First Reduction Potential (V vs. SCE) | Reference(s) |

| Free-base Chlorins | +0.8 to +1.2 | -1.0 to -1.4 | [3] |

| Zn(II) Chlorins | +0.7 to +1.0 | -1.2 to -1.6 | [3] |

| Other Metallated Chlorins (e.g., Pd, Pt) | Variable, generally easier to oxidize than free-base | Variable, generally easier to reduce than free-base | [3] |

Note: These values are illustrative and can vary significantly based on the specific substituents on the chlorin macrocycle.

Structure-Property Relationships: A Deeper Dive

The electronic nature of the substituents on the chlorin ring plays a pivotal role in modulating the redox potentials.

-

Electron-donating groups (e.g., alkyl, alkoxy) tend to destabilize the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize (less positive oxidation potential).

-

Electron-withdrawing groups (e.g., formyl, cyano, nitro) stabilize the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce (less negative reduction potential).

The insertion of a metal ion into the chlorin core also has a profound effect on its electrochemical properties. The nature of the metal and its coordination geometry can influence the electron density distribution within the macrocycle, thereby altering the redox potentials. For instance, the introduction of a Zn(II) ion typically makes the chlorin easier to oxidize compared to the free-base analogue.[3]

Experimental Protocols: A Step-by-Step Guide to Reliable Electrochemical Characterization

The following provides a detailed, field-proven protocol for the cyclic voltammetric analysis of a this compound derivative.

Preparation of the Analyte Solution

-

Solvent and Electrolyte Preparation: Use high-purity, anhydrous, aprotic solvent (e.g., dichloromethane or dimethylformamide). Prepare a 0.1 M solution of the supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Ensure the electrolyte is thoroughly dried before use.

-

Analyte Solution: Prepare a 1-2 mM solution of the this compound derivative in the electrolyte solution.

Electrochemical Cell Setup and Measurement

-

Electrode Polishing: Polish the working electrode (e.g., a 3 mm diameter glassy carbon electrode) with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used in the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl in a salt bridge).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and vertex potentials to encompass the expected redox events of the chlorin. A typical starting range could be from 0 V to +1.5 V for oxidation and 0 V to -1.8 V for reduction.

-

Set the scan rate, typically starting at 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Scan Rate Dependence: Perform a series of scans at different scan rates (e.g., 50, 100, 200, 500 mV/s) to assess the reversibility of the redox processes.

-

Internal Standard: After recording the voltammograms of the analyte, add a small amount of an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple) to the solution. Record the voltammogram of the standard under the same conditions to accurately reference the measured potentials.

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the fundamental relationships, the following diagrams are provided.

Caption: Experimental workflow for cyclic voltammetry of chlorin e6 derivatives.

Caption: Relationship between structure, electrochemistry, and PDT function.

Concluding Remarks: From Electrochemical Data to Enhanced Therapeutics

The electrochemical properties of this compound derivatives are a critical determinant of their potential as effective photosensitizers in photodynamic therapy. A thorough understanding of their redox behavior, obtained through rigorous and well-controlled techniques like cyclic voltammetry, provides invaluable insights into their mechanism of action and guides the rational design of new derivatives with enhanced therapeutic efficacy. By systematically modulating the molecular structure and observing the corresponding shifts in oxidation and reduction potentials, researchers can fine-tune the electronic properties of these photosensitizers to optimize their performance in the complex biological environment of a tumor. This in-depth technical guide serves as a foundational resource for scientists and drug developers committed to advancing the field of photodynamic therapy through a deeper understanding of the fundamental electrochemical principles that govern photosensitizer function.

References

-

Synthesis of new chlorin e6 trimethyl and protoporphyrin IX dimethyl ester derivatives and their photophysical and electrochemical characterizations. Chemistry. 2014 Oct 13;20(42):13586-97. [Link]

-

Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications. Pharmaceuticals (Basel). 2023 Feb 6;16(2):239. [Link]

-

Synthesis and photophysical studies of new chlorin e trimethyl ester derivatives. ResearchGate. [Link]

-

Photodynamic therapy with chlorin E6. VITUS Privatklinik. [Link]

-

Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report. Cureus. 2021 Sep;13(9):e18146. [Link]

-

Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine. ACS Appl Bio Mater. 2023 Feb 13;6(2):495-513. [Link]

-

Synthesis of New Chlorin e6 Trimethyl and Protoporphyrin IX Dimethyl Ester Derivatives and Their Photophysical and Electrochemical Characterizations. Request PDF on ResearchGate. [Link]

-

Cancer photodynamic therapy with chlorin e6-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way. Theranostics. 2022;12(1):348-363. [Link]

-

Amino Acid Derivatives of Chlorin-e6—A Review. LSU Scholarly Repository. [Link]

-

Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. Adv Mater. 2017 Jun;29(23). [Link]

-

Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. Antioxidants (Basel). 2012 Sep;1(1):24-51. [Link]

-

The Dark Side: Photosensitizer Prodrugs. Pharmaceuticals (Basel). 2021 May;14(5):448. [Link]

-

Iron Chelators and Exogenic Photosensitizers. Synergy through Oxidative Stress Gene Expression. Int J Mol Sci. 2018 Sep;19(9):2773. [Link]

-

New photosensitizers for photodynamic therapy. Future Oncol. 2015;11(19):2591-611. [Link]

-

Additive effects of chlorin e6 and metal ion binding on the thermal stability of rhodopsin in vitro. J Inorg Biochem. 2007 Oct;101(10):1419-28. [Link]

-

Chlorins as photosensitizers in biology and medicine. J Photochem Photobiol B. 1990 Jul;6(3):259-74. [Link]

-

Connections between Metallic Nanoparticles and Chlorin e6—An Overview of Physicochemical and Biological Properties and Prospective Medical Applications. Appl. Sci. 2023, 13(6), 3933. [Link]

-

Chlorin Activity Enhancers for Photodynamic Therapy. Molecules. 2025 Jun 30;30(13):2810. [Link]

-

Chlorin Activity Enhancers for Photodynamic Therapy. Molecules. 2025 Jun 30;30(13):2810. [Link]

-

Photosensitizing properties of chlorins in solution and in membrane-mimicking systems. Photochem Photobiol Sci. 2007 Jan;6(1):65-72. [Link]

-

Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Molecules. 2021 May 20;26(10):3030. [Link]

-

Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative. Molecules. 2024 Jun 28;29(13):3095. [Link]

-

Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity. Molecules. 2022 Nov 22;27(23):8130. [Link]

-

Electrochemical Studies of Chlorine Containing Silanes. ResearchGate. [Link]

-

Amino Acid Derivatives of Chlorin-e6—A Review. Molecules. 2023 Apr 14;28(8):3479. [Link]

-

Amino Acid Derivatives of Chlorin-e 6 —A Review. MDPI. [Link]

-

Ultrahigh Ionic Conductivity in Halide Electrolytes Enabled by Anion Framework Flexibility Engineering. J Am Chem Soc. 2024 Jan 10;146(1):567-576. [Link]

-

Photodynamic effect of novel chlorin e6 derivatives on a single nerve cell. Photochem Photobiol Sci. 2011 May;10(5):823-30. [Link]

-

Structure–property relationships in organic battery anode materials: exploring redox reactions in crystalline Na- and Li-benzene diacrylate using combined crystallography and density functional theory calculations. J. Mater. Chem. A. 2019,7, 2195-2204. [Link]

-

Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of Chlorin e6. J Med Chem. 2011 Dec 22;54(24):8563-78. [Link]

-

Electrochemical Properties of Chlorine Dioxide Using Aminated Glassy Carbon Electrodes Fabricated by Electrolysis. ResearchGate. [Link]

-

Electrochemistry. Wikipedia. [Link]

Sources

Topic: Quantum Yield of Singlet Oxygen Generation by Chlorin e6 Trimethyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Singlet Oxygen in Photodynamic Efficacy

In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is not merely determined by its ability to absorb light, but by its proficiency in converting that light energy into a cytotoxic payload. The paramount agent in this process is singlet molecular oxygen (¹O₂), a highly reactive electronically excited state of O₂. The efficiency of this conversion is quantified by the singlet oxygen quantum yield (ΦΔ), a value representing the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.[1] An accurate and profound understanding of ΦΔ is therefore not an academic exercise; it is a cornerstone of rational drug design and the predictive assessment of a photosensitizer's therapeutic potential. This guide provides a detailed examination of the principles and methodologies for determining the singlet oxygen quantum yield of Chlorin e6 trimethyl ester, a promising second-generation photosensitizer derived from chlorophyll.[2][3]

The Photophysical Foundation of Singlet Oxygen Generation

The journey from light absorption to singlet oxygen production is governed by a series of photophysical events, best visualized through the Jablonski diagram. The process is fundamentally a competition between various decay pathways, with the triplet state of the photosensitizer serving as the critical intermediate.

Upon absorbing a photon of appropriate energy, the photosensitizer (PS) transitions from its ground state (S₀) to an excited singlet state (S₁). From here, it can decay back to the ground state via fluorescence or non-radiative internal conversion. For efficient singlet oxygen generation, however, the desired pathway is Intersystem Crossing (ISC) to a long-lived excited triplet state (T₁).[1] It is from this triplet state that the crucial energy transfer to molecular oxygen occurs.

This energy transfer can proceed via two main pathways:

-

Type I Reaction: The excited photosensitizer interacts directly with a substrate, producing radical ions which then react with oxygen to form reactive oxygen species (ROS) like superoxide anions.

-

Type II Reaction: The triplet photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet state. This spin-allowed energy transfer excites oxygen to its highly reactive singlet state (¹O₂).[1]

For most chlorin-based photosensitizers, the Type II mechanism is predominant. The efficiency of this process is contingent on the triplet state having sufficient energy to bridge the gap required for oxygen excitation (approximately 94 kJ/mol) and a sufficiently long lifetime to allow for diffusion-controlled collision with oxygen molecules.[4]

Caption: Jablonski diagram illustrating the photophysical pathways for a photosensitizer.

A Framework for Determining Singlet Oxygen Quantum Yield (ΦΔ)

The most robust and widely adopted method for determining ΦΔ in solution is the relative method .[1][4][5] This approach obviates the need for complex absolute measurements by comparing the singlet oxygen production of the sample compound (this compound) against a well-characterized reference photosensitizer with a known ΦΔ value under identical experimental conditions.[4]

The core of this method involves monitoring the photooxidation of a chemical trap that selectively reacts with ¹O₂. A common and effective trap is 1,3-diphenylisobenzofuran (DPBF) , which undergoes a [4+2] cycloaddition with singlet oxygen, leading to the destruction of its chromophore.[1][6] This reaction can be easily monitored by observing the decrease in DPBF's absorbance over time using a UV-Vis spectrophotometer.

The quantum yield of the sample (ΦΔ_s) can be calculated using the following equation:

ΦΔ_s = ΦΔ_r * (k_s / k_r) * (A_r / A_s)

Where:

-

ΦΔ_r is the known quantum yield of the reference photosensitizer.

-

k_s and k_r are the slopes of the plot of DPBF absorbance versus irradiation time for the sample and reference, respectively.

-

A_s and A_r represent the light absorbed by the sample and reference photosensitizers at the excitation wavelength, calculated from the initial absorbance values.

This equation's validity rests on the assumption that all experimental conditions—solvent, oxygen concentration, light intensity, and geometry—are kept constant between the sample and reference measurements.

Detailed Experimental Protocol: Relative ΦΔ Determination of this compound

This protocol provides a self-validating system for the accurate determination of ΦΔ. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the methodology.

Materials and Reagents

-

Sample: this compound (Ce6-TME)

-

Reference Photosensitizer: Rose Bengal (ΦΔ ≈ 0.80 in methanol) or Phenalenone (ΦΔ ≈ 0.95 in various solvents).[4][5] The choice of reference should be based on solubility in the chosen solvent and absorption at the desired excitation wavelength.

-

Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF).[1]

-

Solvent: Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Ethanol). The solvent must dissolve all components and have a long singlet oxygen lifetime.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Standard 1 cm path length quartz cuvettes

-

Monochromatic light source (e.g., laser diode or filtered lamp) with a stable output.

-

Magnetic stirrer and micro stir bars.

-

Workflow Diagram

Caption: Reaction of DPBF with singlet oxygen to form a non-absorbing product.

Expected Values and Influencing Factors

While the precise ΦΔ for this compound must be determined experimentally, data from closely related compounds provide a strong predictive baseline.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Chlorin e6 | Ethanol | 0.65 | [7] |

| Chlorin e6 | Dimethylformamide (DMF) | 0.63 | [7] |

| Chlorin e6 monomethyl ester | Dichloromethane | 0.6 | [7] |

| Chlorin e6 monomethyl ester | Acetonitrile | 0.6 | [7] |

| mono-L-aspartyl chlorin e6 | Phosphate Buffer (pH 7.4) | 0.77 | [8] |

| Rose Bengal (Reference) | Methanol | ~0.80 | [5] |

Based on this data, the expected singlet oxygen quantum yield for this compound is likely to be in the range of 0.55 - 0.70 , depending on the solvent used.

Several factors can significantly influence the measured ΦΔ:

-

Solvent: The lifetime of singlet oxygen varies dramatically between solvents. Protic solvents (like water and alcohols) tend to quench singlet oxygen, reducing its effective lifetime and potentially lowering the measured yield compared to aprotic solvents like DCM or DMF.

-

Aggregation: At higher concentrations, photosensitizer molecules can form aggregates. This often leads to self-quenching, where the excited state of one molecule is deactivated by a ground-state neighbor, drastically reducing the triplet yield and, consequently, the ΦΔ. [9]This underscores the importance of working at low concentrations where the Beer-Lambert law holds.

-

pH: For photosensitizers with ionizable groups, pH can alter the molecular form and aggregation state, thereby affecting photophysical properties and singlet oxygen generation. [10]

Conclusion

The determination of the singlet oxygen quantum yield is a critical step in the preclinical evaluation of any photosensitizer intended for photodynamic therapy. For this compound, a high ΦΔ is anticipated based on the performance of its structural analogs. The relative method, employing a chemical trap like DPBF and a well-known standard, provides a reliable and accessible means for quantifying this crucial parameter. By carefully controlling experimental variables and understanding the underlying photophysics, researchers can generate high-fidelity data that is essential for advancing the development of new and more effective photodynamic agents.

References

-

Menezes, J. C. J. M. D. S., et al. (n.d.). Synthesis and photophysical studies of new this compound derivatives. ResearchGate. Available at: [Link]

- Fresnadillo, D. G., & Lacombe, S. (2016). Chapter 6: Reference Photosensitizers for the Production of Singlet Oxygen. In S. Nonell & C. Flors (Eds.), Singlet Oxygen: Applications in Biosciences and Nanosciences (pp. 105-143). The Royal Society of Chemistry.

-

[Evaluation of Photo- and Cytotoxicity of Chlorin e6 Ester Derivatives and Their Liposomal Forms]. (n.d.). PubMed. Available at: [Link]

-

(n.d.). Photophysics of chlorin e6: from one- and two-photon absorption to fluorescence and phosphorescence. RSC Publishing. Available at: [Link]

-

Menezes, J. C. J. M. D. S., et al. (n.d.). Synthesis and photophysical studies of new chlorin e trimethyl ester derivatives. ResearchGate. Available at: [Link]

-

Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. (n.d.). Optica Publishing Group. Available at: [Link]

-

Photophysical properties of photosensitizer chlorin e(6) incorporated into polyvinylpyrrolidone. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of New Chlorin e6 Trimethyl and Protoporphyrin IX Dimethyl Ester Derivatives and Their Photophysical and Electrochemical Characterizations. (n.d.). ResearchGate. Available at: [Link]

-

Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers. (n.d.). PMC. Available at: [Link]

-

Chapter 6. Reference Photosensitizers for the Production of Singlet Oxygen. (n.d.). ResearchGate. Available at: [Link]

-

Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. (n.d.). ucf stars. Available at: [Link]

-

Photoprocesses of chlorin e6 glucose derivatives. (n.d.). SciSpace. Available at: [Link]

-

Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect. (n.d.). PMC - NIH. Available at: [Link]

-

Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. (n.d.). Available at: [Link]

-

Supporting Information. (n.d.). CORE. Available at: [Link]

-

Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. (n.d.). National Institute of Standards and Technology. Available at: [Link]

-

Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacous. (n.d.). PSE Community.org. Available at: [Link]

-

Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors. (n.d.). PubMed. Available at: [Link]

-

Zhidomorov, et al. (n.d.). Study of acute toxicity of monocationic chlorin e6 derivative, a perspective photosensitizer for antimicrobial and antitumor photodynamic therapy. Biomedical Photonics. Available at: [Link]

-

Effect of chlorin e6 molecular form on the induced singlet oxygen luminescence. (n.d.). ResearchGate. Available at: [Link]

-

Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative. (n.d.). PMC - NIH. Available at: [Link]

-

Kou, M., et al. (2023). Accurate Determination of the Photosensitizer Stern–Volmer Constant by the Oxygen-Dependent Consumption of 1,3-Diphenylisobenzofuran. The Journal of Physical Chemistry Letters. ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. books.rsc.org [books.rsc.org]

- 5. OPG [opg.optica.org]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. scispace.com [scispace.com]

- 8. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Fluorescence Lifetime of Chlorin e6 Trimethyl Ester in Various Media

Abstract